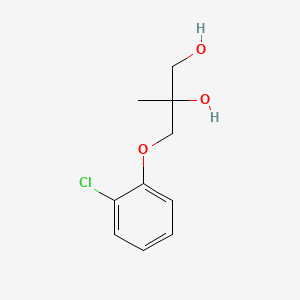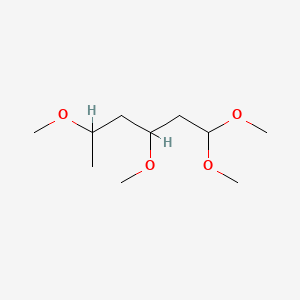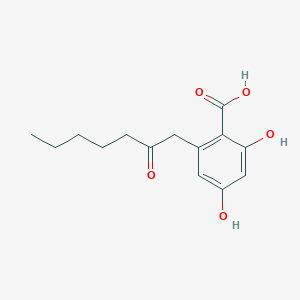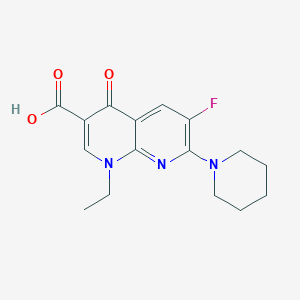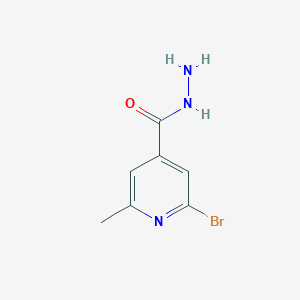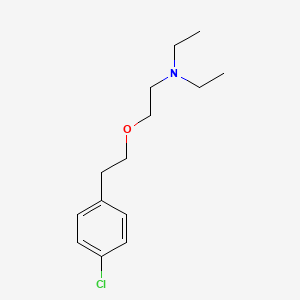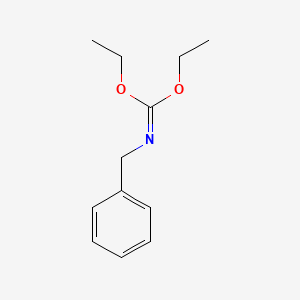
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one is an organic compound that features a methoxy group, a trimethylsilanyloxy group, and an enone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one typically involves the reaction of 4-methoxy-3-buten-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one can undergo various types of chemical reactions, including:
Oxidation: The enone structure can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one involves its interaction with specific molecular targets and pathways. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can be exploited in various chemical transformations and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3-buten-2-one: Lacks the trimethylsilanyloxy group, making it less reactive in certain chemical reactions.
Trimethylsilyl enol ethers: Similar in structure but may have different reactivity and stability profiles.
Uniqueness
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one is unique due to the presence of both the methoxy and trimethylsilanyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H16O3Si |
|---|---|
Peso molecular |
188.30 g/mol |
Nombre IUPAC |
(E)-4-methoxy-1-trimethylsilyloxybut-3-en-2-one |
InChI |
InChI=1S/C8H16O3Si/c1-10-6-5-8(9)7-11-12(2,3)4/h5-6H,7H2,1-4H3/b6-5+ |
Clave InChI |
NRHZOJCZTTYSOS-AATRIKPKSA-N |
SMILES isomérico |
CO/C=C/C(=O)CO[Si](C)(C)C |
SMILES canónico |
COC=CC(=O)CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



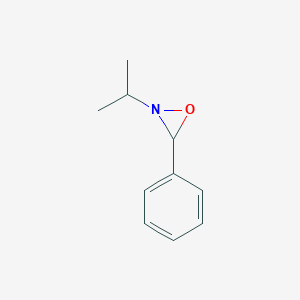
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)

